molecular formula C20H18ClN3O4 B4524932 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,5-dimethoxyphenyl)acetamide

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B4524932
M. Wt: 399.8 g/mol
InChI Key: KDTLDYMUUYAPOV-UHFFFAOYSA-N
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Description

The compound 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,5-dimethoxyphenyl)acetamide (hereafter referred to as the target compound) is a pyridazinone-based acetamide derivative. Its structure features a 2-chlorophenyl substituent on the pyridazinone core and a 2,5-dimethoxyphenyl acetamide moiety.

Properties

IUPAC Name

2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4/c1-27-13-7-9-18(28-2)17(11-13)22-19(25)12-24-20(26)10-8-16(23-24)14-5-3-4-6-15(14)21/h3-11H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTLDYMUUYAPOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,5-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 2-chlorobenzoyl chloride with hydrazine to form 3-(2-chlorophenyl)-6-oxopyridazine. This intermediate is then reacted with 2,5-dimethoxyphenylacetic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyridazinone core or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, analgesic, or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazinone-Based Analogs

2-[3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,5-dimethoxyphenyl)acetamide
  • Key Differences : The only structural distinction is the position of the chlorine substituent on the phenyl ring (4-chloro vs. 2-chloro in the target compound).
  • Molecular Data :
    • Molecular Formula: C₂₀H₁₈ClN₃O₄
    • Average Mass: 399.831 g/mol
    • ChemSpider ID: 5974071 .
N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide
  • Key Differences: Pyridazinone core substituted with 4,5-dichloro groups. Acetamide linked to a 3-(azepan-1-ylsulfonyl)-4-methylaniline group instead of 2,5-dimethoxyphenyl.
  • Synthesis : Formed via activation of 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetic acid with thionyl chloride/DMF, followed by coupling with the aniline derivative (79% yield) .
  • Analytical Data :
    • LCMS: [M+H]⁺ = 514.1
    • ¹H NMR: Features aromatic protons and characteristic sulfonamide/azepane signals .

Table 1: Pyridazinone-Based Analog Comparison

Compound Chloro Substituent Position Molecular Formula Key Functional Groups Synthetic Yield
Target Compound 2-chlorophenyl C₂₀H₁₈ClN₃O₄ 2,5-dimethoxyphenyl, pyridazinone N/A
4-Chloro Analog 4-chlorophenyl C₂₀H₁₈ClN₃O₄ 2,5-dimethoxyphenyl, pyridazinone N/A
4,5-Dichloro Analog 4,5-dichloro (pyridazinone) C₂₀H₂₂Cl₂N₄O₄S Azepane-sulfonyl, methylphenyl 79%

Benzothiazole-Based Analogs (From EP3348550A1)

These compounds replace the pyridazinone core with a benzothiazole moiety but retain the 2,5-dimethoxyphenyl acetamide group:

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide
  • Key Differences: Benzothiazole core with a 6-CF₃ substituent. Lacks the pyridazinone oxygen.
N-(6-Chlorobenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide
  • Key Differences :
    • 6-chloro substituent on benzothiazole.
    • Smaller halogen compared to CF₃, offering a balance between lipophilicity and electronic effects .

Table 2: Benzothiazole-Based Analog Comparison

Compound Core Structure Key Substituents Potential Advantages
Target Compound Pyridazinone 2-chlorophenyl, 2,5-dimethoxy Hydrogen-bonding capability (pyridazinone)
N-(6-CF₃-Benzothiazole) Benzothiazole 6-CF₃, 2,5-dimethoxy Enhanced lipophilicity
N-(6-Cl-Benzothiazole) Benzothiazole 6-Cl, 2,5-dimethoxy Moderate halogen effects

Pyrimidinone and Thioacetamide Analogs

2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
  • Key Differences: Pyrimidinone core with a thioether linkage (SCH₂). 2,3-dichlorophenyl group instead of 2,5-dimethoxyphenyl.
  • Physical Data :
    • Yield: 80%
    • Melting Point: 230–232°C
    • ¹H NMR: δ 12.50 (NH), 10.10 (NHCO), 7.82–7.28 (aromatic H) .
  • Implications : The thioether may increase metabolic stability but reduce polarity compared to oxygen-based linkers .

Structural and Functional Insights

  • Core Heterocycle: Pyridazinones (as in the target compound) offer hydrogen-bonding sites via the carbonyl oxygen, whereas benzothiazoles prioritize aromatic stacking and lipophilicity .
  • Synthetic Strategies : Activation of carboxylic acids with thionyl chloride/DMF is common for amide formation (e.g., ), while thioacetamide derivatives require sulfur nucleophiles (e.g., ) .

Biological Activity

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazinone core, a chlorophenyl group, and a dimethoxyphenyl substituent. Its molecular formula is C18H17ClN4O3C_{18}H_{17}ClN_{4}O_{3} with a molecular weight of approximately 388.9 g/mol. The unique structural characteristics contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various biological pathways. Preliminary studies suggest that the compound may exert effects through:

  • Enzyme inhibition : Potentially modulating the activity of enzymes involved in metabolic pathways.
  • Receptor interaction : Binding to specific receptors may alter cellular signaling processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has demonstrated promising anticancer properties in preliminary studies. It appears to inhibit tumor cell proliferation through mechanisms such as:

  • Antimitotic effects : Disruption of microtubule dynamics leading to cell cycle arrest.
  • Induction of apoptosis : Triggering programmed cell death in cancer cells.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant inhibition of bacterial growth in several strains, indicating broad-spectrum antimicrobial potential.
Study 2Reported cytotoxic effects on cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic use.
Study 3Investigated the compound's mechanism of action, revealing interactions with specific cellular targets that modulate apoptotic pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,5-dimethoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,5-dimethoxyphenyl)acetamide

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